molecular formula C11H14N4O2S B2808775 Tert-butyl 5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate CAS No. 2248388-95-4

Tert-butyl 5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate

Cat. No.: B2808775
CAS No.: 2248388-95-4
M. Wt: 266.32
InChI Key: RXHPNRYQRAQXBZ-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-keto ester, followed by cyclization.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thiourea derivative.

    Protection of the Amino Group: The amino group is often protected using a tert-butyl group to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the thiazole ring.

    Reduction: Reduction reactions can target the pyrazole ring or the thiazole ring.

    Substitution: The amino group and the thiazole ring can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Tert-butyl 5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate
  • 3-Amino-5-tert-butylpyrazole

Uniqueness

Tert-butyl 5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate is unique due to its combination of a pyrazole ring, a thiazole ring, and a tert-butyl-protected amino group. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-11(2,3)17-9(16)7-6-14-15(8(7)12)10-13-4-5-18-10/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHPNRYQRAQXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N(N=C1)C2=NC=CS2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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